2'-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique spiro structure, which is known for its stability and interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the thiadiazole ring, and subsequent functionalization to introduce the butan-2-yl and ethyl groups.
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a suitable precursor containing the necessary functional groups. This step often requires the use of reagents such as thionyl chloride or phosphorus pentachloride.
Functionalization: The final step involves the introduction of the butan-2-yl and ethyl groups through alkylation reactions. Common reagents used in this step include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
2’-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols or amines.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a potential candidate for drug discovery and development.
Medicine: Due to its potential biological activity, this compound may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s stability and unique chemical properties may make it useful in the development of new materials with specific applications, such as coatings or adhesives.
Mechanism of Action
The mechanism of action of 2’-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. Potential targets may include enzymes, receptors, or other proteins involved in key biological processes. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine dihydrochloride
- Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide
Uniqueness
2’-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide stands out due to its unique spirocyclic structure, which imparts stability and distinct chemical properties. This makes it a valuable compound for various applications, particularly in fields where stability and specific interactions with biological targets are crucial.
Properties
Molecular Formula |
C22H28N4O2S |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-butan-2-yl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C22H28N4O2S/c1-4-14(3)26-20(28)16-11-7-6-10-15(16)18(22(26)12-8-9-13-22)19(27)23-21-25-24-17(5-2)29-21/h6-7,10-11,14,18H,4-5,8-9,12-13H2,1-3H3,(H,23,25,27) |
InChI Key |
ZFZXLZSENXOCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C(C)CC |
Origin of Product |
United States |
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